
Thr-Tyr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thr-Tyr, a dipeptide composed of threonine and tyrosine, is a compound of significant interest in various scientific fields Threonine is an essential amino acid that plays a crucial role in protein synthesis, while tyrosine is a non-essential amino acid involved in the production of neurotransmitters and hormones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thr-Tyr can be achieved through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Activation of the Carboxyl Group: The carboxyl group of threonine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated threonine is then coupled with the amino group of tyrosine in the presence of a coupling agent like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: Protective groups used to shield reactive functional groups during synthesis are removed to yield the final dipeptide.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Thr-Tyr can undergo various chemical reactions, including:
Oxidation: The phenol group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The hydroxyl group of threonine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or periodate (IO₄⁻) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles like alkoxides or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives of tyrosine.
Reduction: Reduced forms of the peptide backbone.
Substitution: Substituted derivatives of threonine.
Applications De Recherche Scientifique
Thr-Tyr has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and cleavage.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
Mécanisme D'action
The mechanism of action of Thr-Tyr involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with enzymes and receptors, influencing various biochemical processes. For example, the phenol group of tyrosine can participate in hydrogen bonding and hydrophobic interactions, affecting protein structure and function. Additionally, the hydroxyl group of threonine can form hydrogen bonds, contributing to the stability of protein-ligand complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ser-Tyr: A dipeptide composed of serine and tyrosine.
Thr-Phe: A dipeptide composed of threonine and phenylalanine.
Ser-Phe: A dipeptide composed of serine and phenylalanine.
Uniqueness of Thr-Tyr
This compound is unique due to the presence of both a hydroxyl group (from threonine) and a phenol group (from tyrosine). This combination allows for diverse chemical reactivity and interactions, making it a valuable compound for various applications. The amphiphilic nature of tyrosine’s phenol group and the hydrogen-bonding capability of threonine’s hydroxyl group contribute to its distinct properties.
Propriétés
Numéro CAS |
145295-02-9 |
|---|---|
Formule moléculaire |
C13H18N2O5 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H18N2O5/c1-7(16)11(14)12(18)15-10(13(19)20)6-8-2-4-9(17)5-3-8/h2-5,7,10-11,16-17H,6,14H2,1H3,(H,15,18)(H,19,20)/t7-,10+,11+/m1/s1 |
Clé InChI |
WCRFXRIWBFRZBR-GGVZMXCHSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N)O |
SMILES canonique |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


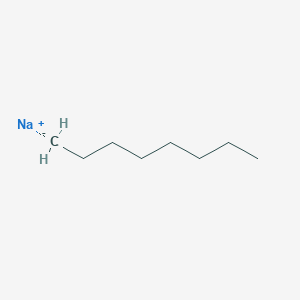
![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B14145164.png)
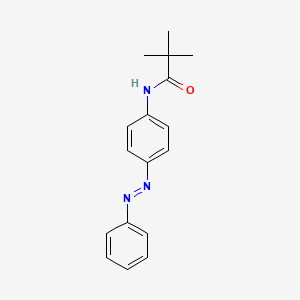
![Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]-](/img/structure/B14145169.png)

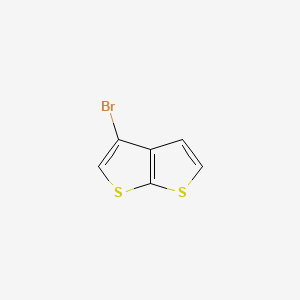
![(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14145192.png)

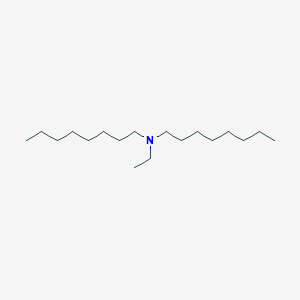
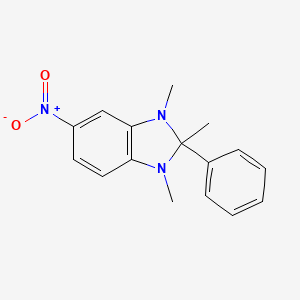
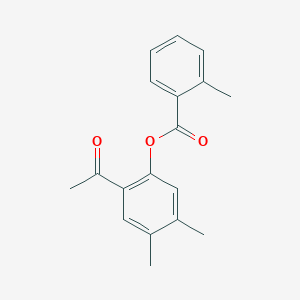

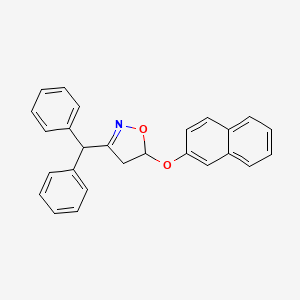
![3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B14145244.png)
